molecular formula C35H44ClN3O7 B13451288 cIAP1 Ligand-Linker Conjugates 11 Hydrochloride

cIAP1 Ligand-Linker Conjugates 11 Hydrochloride

Cat. No.: B13451288
M. Wt: 654.2 g/mol
InChI Key: ODXVAVBHPLBADB-MEUBTLPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is a chemical compound that combines an inhibitor of apoptosis protein ligand specifically designed for the E3 ubiquitin ligase with a proteolysis targeting chimera linker. This compound is useful in the development of specific and non-genetic IAP-dependent protein erasers, allowing for the targeted degradation of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 11 Hydrochloride involves the incorporation of an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis targeting chimera linker. The canonical SMILES representation of the compound is NCCOCCOC(C@@HNC(OCC2C3=C(C=CC=C3)C4=C2C=CC=C4)=O)O)=O)CC©C)=O.Cl.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound is typically synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: cIAP1 Ligand-Linker Conjugates 11 Hydrochloride undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the compound’s ability to target and degrade specific proteins .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed: The major products formed from the reactions involving this compound are targeted protein degraders, which are used in various scientific research applications .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is primarily utilized in the development of specific and non-genetic IAP-dependent protein erasers. These compounds are used in targeted protein degradation, which has significant applications in chemistry, biology, medicine, and industry. In particular, they are used to study protein functions, develop new therapeutic strategies, and design novel drugs .

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 Hydrochloride involves the targeting of the E3 ubiquitin ligase by the inhibitor of apoptosis protein ligand. This interaction leads to the ubiquitination and subsequent degradation of specific proteins. The proteolysis targeting chimera linker facilitates the recruitment of the target protein to the E3 ubiquitin ligase, enhancing the efficiency of protein degradation.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to cIAP1 Ligand-Linker Conjugates 11 Hydrochloride include other proteolysis targeting chimera compounds that target different E3 ubiquitin ligases. Examples include von Hippel-Lindau, MDM2, and Cereblon ligands .

Uniqueness: this compound is unique due to its specific targeting of the E3 ubiquitin ligase and its ability to facilitate the degradation of proteins through the proteolysis targeting chimera mechanism. This specificity and efficiency make it a valuable tool in scientific research and drug development .

Biological Activity

cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is a synthetic compound designed to target the cellular machinery involved in protein degradation, specifically through the ubiquitin-proteasome pathway. This compound incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) and a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates selective degradation of target proteins. Its unique structure allows for modulation of various signaling pathways, making it a significant tool in cancer research and other therapeutic applications.

The primary mechanism of action of this compound is through the induction of targeted protein degradation. By binding to cIAP1, the compound promotes the ubiquitination of specific proteins, leading to their proteasomal degradation. This process is critical in regulating cellular functions and maintaining protein homeostasis.

Efficacy in Cancer Research

Research has demonstrated that compounds like cIAP1 Ligand-Linker Conjugates effectively reduce levels of oncoproteins, which are proteins that can lead to cancer when overexpressed. For instance, studies have shown that these conjugates can inhibit cancer cell proliferation and survival by down-regulating IAPs that are essential for tumor cell survival .

Case Studies

  • SNIPER(ER) Studies : A study reported that SNIPER(ER) derivatives, which utilize IAP ligands similar to cIAP1 Ligand-Linker Conjugates, exhibited potent antitumor activities by degrading both cIAP1 and XIAP in various cancer cell lines. The degradation led to significant apoptosis in cancer cells, indicating the effectiveness of targeting IAPs in cancer therapy .
  • Hetero-PROTACs : Another research effort highlighted hetero-PROTACs that induced degradation of cIAP1 and XIAP at concentrations as low as 0.1 μM. These compounds demonstrated enhanced efficacy over traditional IAP antagonists, suggesting that cIAP1 Ligand-Linker Conjugates could be similarly effective in clinical applications .

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, a comparative analysis with other similar compounds is essential:

Compound NameMechanismUnique Features
cIAP2 Ligand-Linker ConjugatesTargets different IAPsSimilar mechanism but distinct targets
PROTACs targeting BCL-2Induces degradation of BCL-2 proteinsFocuses on anti-apoptotic proteins
MDM2 inhibitorsTargets MDM2 for p53 stabilizationDifferent target pathway

cIAP1 Ligand-Linker Conjugates stand out due to their specific targeting of cIAP1 and their unique linker design, enhancing their efficacy in promoting targeted protein degradation compared to other compounds .

Research Findings

Recent studies have provided quantitative data on the biological activity of cIAP1 Ligand-Linker Conjugates:

  • In vitro Efficacy : Research indicates that these conjugates can achieve significant degradation rates of target proteins at low concentrations.
  • In vivo Efficacy : Animal model studies have shown complete tumor regression when treated with PROTACs derived from similar mechanisms, highlighting the potential therapeutic applications of cIAP1 Ligand-Linker Conjugates .

Properties

Molecular Formula

C35H44ClN3O7

Molecular Weight

654.2 g/mol

IUPAC Name

2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C35H43N3O7.ClH/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29;/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42);1H/t30-,31+,32+;/m1./s1

InChI Key

ODXVAVBHPLBADB-MEUBTLPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Canonical SMILES

CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.